Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is a complex organic compound featuring an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate is then subjected to further transformations, including esterification and amination, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the core structure.
Scientific Research Applications
Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Rimegepant: An imidazo[4,5-b]pyridine derivative used for the treatment of migraines.
Telcagepant: Another imidazo[4,5-b]pyridine derivative investigated for migraine treatment.
Ralimetinib: An investigational agent for cancer and Proteus syndrome.
Uniqueness
Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and development.
Properties
Molecular Formula |
C16H23N5O3 |
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Molecular Weight |
333.39 g/mol |
IUPAC Name |
ethyl 4-[5-(dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O3/c1-4-24-16(23)20-9-7-11(8-10-20)21-14-12(17-15(21)22)5-6-13(18-14)19(2)3/h5-6,11H,4,7-10H2,1-3H3,(H,17,22) |
InChI Key |
IVDWSZPLIXPZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C3=C(C=CC(=N3)N(C)C)NC2=O |
Origin of Product |
United States |
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